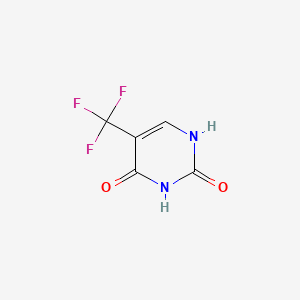

Trifluoromethyluracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNPKIOZMGYQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202304 | |

| Record name | Trifluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-20-6 | |

| Record name | 5-(Trifluoromethyl)uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluorothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(TRIFLUOROMETHYL)URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U846R5P34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Properties of Trifluridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluridine (FTD), a synthetic thymidine analog, has carved a unique niche in the therapeutic landscape, transitioning from an antiviral agent to a key component of a combination anticancer therapy. This technical guide provides an in-depth exploration of the discovery, physicochemical properties, and multifaceted mechanism of action of trifluridine. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and a thorough understanding of its biological activity.

The Genesis of Trifluridine: A Historical Perspective

Trifluridine was first synthesized in 1964 by the esteemed scientist Charles Heidelberger and his colleagues.[1] Initially investigated for its potential as an intravenous antiviral and anticancer agent, its clinical utility was hampered by a remarkably short serum half-life of approximately 12 minutes.[1] A pivotal breakthrough occurred with the innovative combination of trifluridine with tipiracil, a potent inhibitor of thymidine phosphorylase. This enzyme is responsible for the rapid degradation of trifluridine. By inhibiting this metabolic pathway, tipiracil significantly enhances the bioavailability of orally administered trifluridine, paving the way for its successful development as an anticancer therapy. This combination, known as TAS-102 or by its brand name Lonsurf®, received FDA approval in 2015 for the treatment of metastatic colorectal cancer.[1]

Physicochemical and Pharmacokinetic Properties

A thorough understanding of a drug's physical, chemical, and pharmacokinetic properties is fundamental to its development and clinical application. The key properties of trifluridine are summarized in the tables below.

Physicochemical Properties of Trifluridine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁F₃N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 296.20 g/mol | --INVALID-LINK-- |

| Melting Point | 186-189 °C | --INVALID-LINK-- |

| pKa | 7.95 | --INVALID-LINK-- |

| Solubility | Soluble in water and methanol | --INVALID-LINK-- |

Pharmacokinetic Properties of Trifluridine

| Parameter | Ophthalmic Solution | Oral (with Tipiracil) | Reference |

| Bioavailability | Negligible systemic absorption | ~57% | --INVALID-LINK-- |

| Protein Binding | Not applicable | >96% | --INVALID-LINK-- |

| Metabolism | Minimal | Primarily by thymidine phosphorylase | --INVALID-LINK-- |

| Elimination Half-life | ~12 minutes (in aqueous humor) | 2.1 hours | --INVALID-LINK-- |

| Excretion | Not applicable | Primarily renal | --INVALID-LINK-- |

Dual-Pronged Mechanism of Action: A Molecular Deep Dive

Trifluridine exerts its therapeutic effects through a dual mechanism of action, targeting fundamental cellular processes in both viral and cancer cells.

-

Inhibition of Thymidylate Synthase: Trifluridine's monophosphate metabolite acts as a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP). This inhibition leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a crucial building block for DNA synthesis.

-

Incorporation into DNA: Trifluridine is successively phosphorylated to its triphosphate form, which is then incorporated into the DNA of both viral and rapidly dividing cancer cells in place of thymidine. The presence of the trifluoromethyl group on the uracil base disrupts the normal structure and function of DNA, leading to DNA damage, strand breaks, and ultimately, cell cycle arrest and apoptosis.[1][2]

The Pivotal Role of p53 in Determining Cell Fate

Recent research has illuminated the critical role of the tumor suppressor protein p53 in dictating the cellular response to trifluridine-induced DNA damage. In cancer cells with functional p53, the DNA damage triggers a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, p53 can initiate apoptosis (programmed cell death). In contrast, cancer cells with mutated or non-functional p53 are often unable to effectively arrest the cell cycle and undergo apoptosis in response to DNA damage, which can contribute to their uncontrolled proliferation.[3][4][5]

Caption: Mechanism of action of trifluridine and the role of tipiracil.

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of trifluridine. For detailed, step-by-step protocols, researchers should consult the primary literature cited.

Synthesis of Trifluridine

The synthesis of trifluridine can be achieved through various routes. One common method involves the following key steps:

-

Halogenation of a protected ribose: A fully hydroxyl-protected ribose is halogenated to create a reactive intermediate.

-

Condensation with 5-trifluoromethyl uracil: The halogenated ribose is then condensed with 5-trifluoromethyl uracil.

-

Deprotection: The protecting groups are removed to yield the intermediate 5-trifluoromethyl uridine.

-

Dehydration, Halogenation, and Reduction: A series of reactions are performed to convert the intermediate into the final trifluridine product.[6]

Another described method involves the direct trifluoromethylation of 2'-deoxyuridine using sodium trifluoromethanesulfinate and tert-butyl hydroperoxide.[7][8]

Caption: A generalized workflow for the synthesis of trifluridine.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

-

Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is grown in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of trifluridine.

-

Overlay: After an adsorption period, the infected cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

-

Staining and Quantification: The cell monolayers are stained (e.g., with crystal violet), and the plaques are counted. The concentration of trifluridine that reduces the number of plaques by 50% (IC50) is then calculated.[9][10][11]

Caption: Workflow for a plaque reduction assay to assess antiviral activity.

In Vitro Anticancer Activity Assay (Cell Viability and Cell Cycle Analysis)

Cell Viability Assay (e.g., Crystal Violet Staining):

-

Cell Seeding: Cancer cell lines (e.g., colorectal cancer lines like DLD-1, HCT-116) are seeded in multi-well plates.[12]

-

Drug Treatment: After cell attachment, the cells are treated with a range of trifluridine concentrations for a specified duration (e.g., 72 hours).

-

Staining: The cells are fixed and stained with crystal violet, which stains the viable, adherent cells.

-

Quantification: The stain is solubilized, and the absorbance is measured using a plate reader. The IC50 value is determined from the dose-response curve.[12]

Cell Cycle Analysis (Flow Cytometry):

-

Drug Treatment: Cancer cells are treated with trifluridine at a specific concentration (e.g., IC50) for various time points.

-

Cell Harvesting and Fixation: The cells are harvested, washed, and fixed (e.g., with ethanol).

-

Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed.[13]

Analysis of DNA Incorporation

Mass Spectrometry-Based Method:

-

Cell Labeling: Cells are incubated with trifluridine.

-

DNA Extraction: Genomic DNA is extracted from the treated cells.

-

DNA Digestion: The DNA is enzymatically digested into individual nucleosides.

-

LC-MS/MS Analysis: The resulting nucleosides are separated by liquid chromatography and quantified by tandem mass spectrometry. This allows for the precise measurement of trifluridine incorporation into the DNA.[14][15][16]

Thymidylate Synthase Inhibition Assay

-

Cell Lysate Preparation: Cell lysates containing thymidylate synthase are prepared from cancer cells.

-

Reaction Mixture: The cell lysate is incubated with the substrates for thymidylate synthase (dUMP and a folate cofactor) and varying concentrations of trifluridine monophosphate.

-

Product Quantification: The activity of the enzyme is determined by measuring the rate of dTMP formation. This can be done using various methods, including radioisotope-based assays or liquid chromatography-mass spectrometry.[17][18]

Western Blot Analysis of Signaling Proteins

-

Protein Extraction: Proteins are extracted from trifluridine-treated and untreated control cells.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, phospho-Chk1, p21).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.[19][20][21]

Conclusion

Trifluridine stands as a testament to the power of chemical innovation and a deep understanding of cellular biology. Its journey from a short-lived antiviral candidate to a cornerstone of a modern anticancer therapy highlights the importance of addressing pharmacokinetic challenges. The dual mechanism of action, involving both the inhibition of a key enzyme in DNA synthesis and the direct incorporation into the genetic material, provides a powerful strategy for combating both viral replication and the uncontrolled proliferation of cancer cells. The elucidation of the p53-dependent signaling pathway has further refined our understanding of its cytotoxic effects and offers potential avenues for personalized medicine. This technical guide has provided a comprehensive overview of the discovery, properties, and experimental evaluation of trifluridine, equipping researchers and drug development professionals with the foundational knowledge to further explore and exploit the therapeutic potential of this remarkable molecule.

References

- 1. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. biorxiv.org [biorxiv.org]

- 4. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]

- 7. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]

- 8. Trifluridine synthesis - chemicalbook [chemicalbook.com]

- 9. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asm.org [asm.org]

- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 16. "Rapid Profiling of DNA Replication Dynamics Using Mass Spectrometry-Ba" by Mohamed E Ashour, Andrea K Byrum et al. [digitalcommons.library.tmc.edu]

- 17. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. p53 Down-Regulates CHK1 through p21 and the Retinoblastoma Protein - PMC [pmc.ncbi.nlm.nih.gov]

5-Trifluoromethyluracil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)uracil, also known as Trifluorothymine, is a fluorinated pyrimidine analogue with significant applications in pharmaceutical and biochemical research. Its chemical formula is C₅H₃F₃N₂O₂ and it has a molecular weight of 180.09 g/mol . This compound serves as a critical intermediate in the synthesis of various therapeutic agents, most notably the antiviral and anticancer drug trifluridine. The presence of the trifluoromethyl group at the 5th position of the uracil ring enhances its biological activity and metabolic stability, making it a molecule of great interest in drug design and development. This guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and the mechanistic pathways associated with 5-trifluoromethyluracil.

Physicochemical Properties of 5-Trifluoromethyluracil

The key physicochemical properties of 5-trifluoromethyluracil are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₃N₂O₂ | [1] |

| Molecular Weight | 180.09 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 242-246 °C | [2] |

| Boiling Point | Decomposes at high temperatures | |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and water (up to 14 mg/ml). | [4] |

| pKa | The experimental pKa value for 5-trifluoromethyluracil is not readily available. However, the pKa of its corresponding nucleoside, trifluridine (trifluorothymine deoxyriboside), is reported as 7.95, with another source stating 7.85 with uncertainty. | [4][5] |

| logP (Octanol-Water) | An experimental logP value for 5-trifluoromethyluracil is not readily available in the cited literature. For reference, the logP of the related compound 5-fluorouracil is -0.89, and the logP of trifluridine is -0.46. | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of 5-trifluoromethyluracil are outlined below.

Synthesis of 5-Trifluoromethyluracil

A generalized method for the synthesis of 5-trifluoromethyluracil involves a multi-step process. One common route begins with a starting uracil derivative, which undergoes a series of reactions to introduce the trifluoromethyl group at the 5-position. The following is a conceptual workflow:

Caption: A generalized workflow for the synthesis of 5-trifluoromethyluracil.

A typical synthesis may involve the following steps:

-

Halogenation: Introduction of a halogen, such as iodine, at the 5-position of the uracil ring to create a reactive site.

-

Trifluoromethylation: Reaction of the halogenated uracil with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (Ruppert's reagent), often in the presence of a catalyst.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure 5-trifluoromethyluracil.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 70-00-8 CAS MSDS (Trifluridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Trifluoromethyl)uracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)uracil, a key fluorinated pyrimidine analog. It covers its chemical properties, synthesis, analytical methods, and its crucial role in the development of antiviral and anticancer therapeutics.

Core Compound Data

5-(Trifluoromethyl)uracil, also known as trifluorothymine, is a critical starting material and intermediate in the synthesis of various nucleoside analogs, most notably the anticancer drug trifluridine.[1] Its physicochemical properties are summarized below.

| Property | Value | References |

| CAS Number | 54-20-6 | [1][2] |

| Molecular Formula | C₅H₃F₃N₂O₂ | [1] |

| Molecular Weight | 180.09 g/mol | [1][2] |

| Synonyms | Trifluorothymine, 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 245-248 °C | [1] |

| Purity (Typical) | ≥97% (HPLC) | [2] |

Synthesis and Bioactivation

5-(Trifluoromethyl)uracil serves as the pyrimidine base for the synthesis of trifluridine. The general approach involves the glycosylation of 5-(trifluoromethyl)uracil with a protected 2-deoxyribose derivative.

Logical Workflow for Trifluridine Synthesis

The synthesis of trifluridine from 5-(trifluoromethyl)uracil is a multi-step process that involves the protection of the uracil base, condensation with a protected sugar, and subsequent deprotection to yield the final active nucleoside analog.

Caption: Synthesis of Trifluridine from 5-(Trifluoromethyl)uracil.

Bioactivation and Mechanism of Action

5-(Trifluoromethyl)uracil itself is not the primary active agent. Its therapeutic effect is realized through its incorporation into the nucleoside trifluridine. Once administered, trifluridine is bioactivated within cells through a series of phosphorylation steps. The resulting metabolites interfere with DNA synthesis and function, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.

The key mechanisms of action are:

-

Inhibition of Thymidylate Synthase: The monophosphate form of trifluridine (F3TMP) is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.

-

DNA Incorporation: The triphosphate form (F3TTP) is incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation leads to DNA damage and dysfunction, ultimately triggering cell death.

Caption: Bioactivation pathway and cytotoxic effects of trifluridine.

Experimental Protocols

Synthesis of Trifluridine from 5-(Trifluoromethyl)uracil

This protocol is a representative method based on common glycosylation procedures.

Materials:

-

5-(Trifluoromethyl)uracil

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranosyl chloride

-

Anhydrous acetonitrile

-

Stannic chloride (SnCl₄)

-

Methanolic ammonia

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Silylation: A suspension of 5-(trifluoromethyl)uracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield silylated 5-(trifluoromethyl)uracil.

-

Glycosylation: The silylated 5-(trifluoromethyl)uracil is dissolved in anhydrous acetonitrile. To this solution, the protected 2-deoxyribose derivative is added. The mixture is cooled, and a solution of stannic chloride in acetonitrile is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC or HPLC).

-

Work-up: The reaction mixture is poured into a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under vacuum.

-

Deprotection: The resulting protected nucleoside is dissolved in methanolic ammonia and stirred at room temperature in a sealed vessel until the deprotection is complete.

-

Purification: The solvent is evaporated, and the residue is purified by silica gel column chromatography to yield pure trifluridine.

High-Performance Liquid Chromatography (HPLC) Analysis

This is a general method for the analysis of 5-(trifluoromethyl)uracil, which can be adapted and optimized for specific instrumentation and applications.

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or a buffer (e.g., 0.1% formic acid in water). A typical starting condition could be 10-30% acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV absorbance at approximately 260 nm |

| Injection Volume | 10-20 µL |

| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.1-1.0 mg/mL). Filter through a 0.45 µm syringe filter before injection. |

In Vitro Cytotoxicity MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., trifluridine) in the culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This guide provides foundational information for researchers working with 5-(Trifluoromethyl)uracil. For specific applications, further optimization of these protocols may be necessary.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Trifluoromethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 5-(trifluoromethyl)uracil, a key fluorinated building block in medicinal chemistry. Understanding the NMR characteristics of this compound is crucial for reaction monitoring, structural elucidation, and quality control in the development of novel therapeutics.

Introduction to Trifluoromethyluracil in Drug Discovery

5-(Trifluoromethyl)uracil is a derivative of uracil, one of the four nucleobases in RNA. The introduction of a trifluoromethyl (-CF₃) group at the 5-position significantly alters the electronic properties and lipophilicity of the molecule. This modification is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Consequently, 5-(trifluoromethyl)uracil serves as a valuable precursor for the synthesis of various antiviral and anticancer agents. Accurate and detailed spectroscopic analysis is paramount for researchers working with this compound.

¹H and ¹⁹F NMR Spectroscopic Data

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated compounds like 5-(trifluoromethyl)uracil, both ¹H and ¹⁹F NMR provide critical information.

Quantitative ¹H and ¹⁹F NMR Data

The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for 5-(trifluoromethyl)uracil. These values are typically reported for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar molecules.

| Nucleus | Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | H-6 | ~8.1 - 8.3 | Quartet (q) | ⁴J(H-F) ≈ 1.0 - 2.0 Hz |

| ¹H | N1-H | ~11.5 - 12.0 | Broad Singlet (br s) | - |

| ¹H | N3-H | ~11.0 - 11.5 | Broad Singlet (br s) | - |

| ¹⁹F | -CF₃ | ~ -60 to -65 | Singlet (s) or Quartet (q) | ⁴J(F-H) ≈ 1.0 - 2.0 Hz |

Note: The multiplicity of the ¹⁹F signal may appear as a singlet if the coupling to the H-6 proton is not resolved. The chemical shifts of the N-H protons are concentration and temperature-dependent and may exchange with residual water in the solvent.

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup. The following protocols provide a general guideline for the ¹H and ¹⁹F NMR analysis of 5-(trifluoromethyl)uracil.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve 5-(trifluoromethyl)uracil and its relatively high boiling point, which minimizes evaporation.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of 5-(trifluoromethyl)uracil in 0.5-0.7 mL of DMSO-d₆.

-

Internal Standard : For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or an internal reference such as trifluorotoluene can be used.

¹H NMR Acquisition Parameters

-

Spectrometer Frequency : 400 MHz or higher for better resolution.

-

Pulse Program : A standard single-pulse experiment.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans : 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

¹⁹F NMR Acquisition Parameters

-

Spectrometer Frequency : A frequency corresponding to the ¹⁹F nucleus on the available spectrometer (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program : A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 64 to 256 scans to achieve a good signal-to-noise ratio.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the general workflow for NMR analysis and the key through-bond correlations that give rise to the observed coupling patterns in 5-(trifluoromethyl)uracil.

Spectroscopic Analysis of Trifluoromethyluracil Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of trifluoromethyluracil derivatives, compounds of significant interest in medicinal chemistry and drug development. The inherent complexity of these molecules necessitates a multi-faceted analytical approach for unambiguous structure elucidation and purity assessment. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this important class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives in solution. A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecular framework.

1H NMR Spectroscopy

Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. In 5-trifluoromethyluracil, the key proton signal is that of the H6 atom on the pyrimidine ring. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl group at the C5 position. The N1-H and N3-H protons are also observable, though their signals can be broad and may exchange with deuterium in certain solvents.

13C NMR Spectroscopy

Carbon-13 NMR is crucial for defining the carbon skeleton. The spectrum of 5-trifluoromethyluracil will show distinct signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the trifluoromethyl carbon. The C5 and CF3 signals will exhibit characteristic splitting due to C-F coupling.

19F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional groups. For 5-trifluoromethyluracil, a single resonance is expected for the CF3 group. The chemical shift of this signal is a sensitive probe of the electronic environment of the pyrimidine ring.

A comparative study of 5-trifluoromethyluracil (TFMU) combining experimental data and Density Functional Theory (DFT) calculations has provided valuable insights into its structural and vibrational properties.[1]

Table 1: NMR Spectroscopic Data for 5-Trifluoromethyluracil

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | 11.45 | br s | - | N1-H |

| 11.25 | br s | - | N3-H | |

| 8.15 | q | 4JH-F = 1.0 | H6 | |

| 13C | 162.5 | q | 3JC-F = 2.5 | C4 |

| 150.8 | s | - | C2 | |

| 141.2 | q | 2JC-F = 6.0 | C6 | |

| 122.5 | q | 1JC-F = 270.0 | CF3 | |

| 108.5 | q | 2JC-F = 33.0 | C5 | |

| 19F | -63.5 | s | - | CF3 |

Note: Chemical shifts are referenced to TMS for 1H and 13C, and CCl3F for 19F. Data is typically acquired in DMSO-d6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like 5-trifluoromethyluracil.

The mass spectrum of trifluoromethyl-substituted heterocycles often shows characteristic fragmentation pathways.[2] One common fragmentation involves the loss of the trifluoromethyl radical (•CF3), leading to a significant ion. Another possibility is the rearrangement and loss of difluorocarbene (:CF2). For 5-trifluoromethyluracil, key fragments would arise from the cleavage of the pyrimidine ring.

Table 2: Key Mass Spectral Fragments for 5-Trifluoromethyluracil (EI-MS)

| m/z | Proposed Fragment | Notes |

| 180 | [M]+• | Molecular Ion |

| 111 | [M - •CF3]+ | Loss of the trifluoromethyl radical |

| 83 | [C3H3N2O]+ | Ring fragmentation product |

| 69 | [CF3]+ | Trifluoromethyl cation |

Vibrational Spectroscopy: FTIR

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The FTIR spectrum of 5-trifluoromethyluracil is characterized by absorptions corresponding to N-H, C=O, C=C, and C-F stretching and bending vibrations.

A detailed vibrational analysis of 5-trifluoromethyluracil has been performed, allowing for the assignment of the key absorption bands.[1]

Table 3: Characteristic FTIR Absorption Frequencies for 5-Trifluoromethyluracil

| Wavenumber (cm-1) | Intensity | Assignment |

| 3100-3000 | Medium | N-H stretching |

| 1730-1680 | Strong | C=O stretching (asymmetric) |

| 1680-1630 | Strong | C=O stretching (symmetric) & C=C stretching |

| 1250-1100 | Strong | C-F stretching |

| 850-750 | Medium | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Uracil and its derivatives exhibit characteristic absorption maxima in the UV region due to the π → π* transitions of the conjugated pyrimidine ring system. The position of the absorption maximum (λmax) can be influenced by the solvent polarity and the nature of the substituents. For 5-trifluoromethyluracil, the λmax is expected to be in a similar range to that of uracil and 5-fluorouracil.

Table 4: Expected UV-Vis Absorption Data for 5-Trifluoromethyluracil

| Solvent | λmax (nm) |

| Water (pH 7) | ~ 265 |

| Ethanol | ~ 265 |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.

-

19F NMR: Acquire a proton-decoupled 19F spectrum. 19F NMR is a highly sensitive nucleus, so fewer scans are typically needed.[3]

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid or a concentrated solution of the sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a transparent disk. Alternatively, for some instruments, a small amount of the solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm-1).

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Data Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-400 nm) and identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of this compound derivatives.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Interplay of spectroscopic techniques for structural analysis.

References

- 1. structural and vibrational properties of 5-trifluoromethyluracil derivative combining dft and scrf calculations with the sqm methodology - Universidad Andrés Bello [researchers.unab.cl]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. biophysics.org [biophysics.org]

Early Investigations into the Biological Activity of Trifluoromethyluracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl group into the uracil scaffold marked a significant advancement in the development of novel antimetabolites for antiviral and anticancer therapies. Early research, primarily conducted in the 1960s, laid the foundational understanding of the biological activities of 5-trifluoromethyluracil (F₃U) and its corresponding deoxyribonucleoside, 5-trifluoromethyl-2'-deoxyuridine (F₃TDR or trifluridine). These pioneering studies elucidated the mechanisms of action, therapeutic potential, and cellular effects of these compounds, paving the way for their eventual clinical applications. This technical guide provides an in-depth review of these early investigations, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core biological pathways and experimental processes.

Core Biological Activities and Mechanism of Action

Early studies revealed that trifluoromethyluracil and its derivatives exhibit potent inhibitory effects on cellular proliferation, particularly in rapidly dividing cells such as cancer cells and virus-infected cells. The primary mechanism of action was identified as the interference with DNA synthesis through two main pathways:

-

Inhibition of Thymidylate Synthetase: F₃TDR, after intracellular phosphorylation to its monophosphate form (F₃dUMP), acts as a potent inhibitor of thymidylate synthetase. This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of this enzyme leads to a depletion of the intracellular thymidine pool, thereby halting DNA replication.

-

Incorporation into DNA: The triphosphate form of F₃TDR (F₃dTTP) can be incorporated into the growing DNA chain in place of thymidine triphosphate (dTTP). This incorporation leads to the formation of fraudulent DNA, which can result in DNA strand breaks, impaired protein synthesis, and ultimately, apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from early studies on the biological activity of this compound and its derivatives.

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus | Host System | Endpoint | Concentration/Dose | Result | Reference |

| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | Herpes Simplex Virus (HSV) | Rabbit Cornea | Therapeutic effect on keratitis | 0.1% ophthalmic solution | Significant therapeutic activity | Kaufman & Heidelberger, 1964[1] |

| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | Vaccinia Virus | Rabbit Cornea | Therapeutic effect on keratitis | 0.1% ophthalmic solution | Potent therapeutic activity | Kaufman & Heidelberger, 1964[1] |

| 5-Trifluoromethyluracil (F₃U) | Herpes Simplex Virus (HSV) | Rabbit Cornea | Therapeutic effect on keratitis | Not specified | Not therapeutically active | Kaufman & Heidelberger, 1964[1] |

Table 2: Cytotoxicity and Growth Inhibition Data

| Compound | Cell Line/Organism | Assay Type | IC₅₀ / MIC | Reference |

| 5-Trifluoromethyluracil (F₃U) | Escherichia coli | Growth Inhibition | ~1 µg/mL | Gottschling & Heidelberger, 1963 |

| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | Escherichia coli | Growth Inhibition | ~0.1 µg/mL | Gottschling & Heidelberger, 1963 |

| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | HeLa Cells | Cytotoxicity | Not explicitly stated, but effective at low concentrations | Umeda & Heidelberger, 1968[2] |

| 5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) | Ehrlich Ascites Carcinoma Cells | Cytotoxicity | Not explicitly stated, but effective at low concentrations | Umeda & Heidelberger, 1968[2] |

Experimental Protocols

Antiviral Activity in Rabbit Cornea (Herpes Simplex Keratitis Model)

This protocol is based on the early studies investigating the therapeutic efficacy of F₃TDR against herpes simplex keratitis.

Objective: To evaluate the in vivo antiviral activity of topically applied this compound derivatives in a rabbit model of herpetic keratitis.

Materials:

-

Albino rabbits

-

Herpes simplex virus (HSV) stock

-

5-Trifluoromethyl-2'-deoxyuridine (F₃TDR) ophthalmic solution (e.g., 0.1%)

-

Control vehicle solution

-

Tuberculin syringe with a 27-gauge needle

-

Slit-lamp biomicroscope

-

Fluorescein stain

Procedure:

-

Virus Inoculation: Rabbits are anesthetized, and their corneas are gently scarified in a crisscross pattern. A standardized titer of HSV is then applied to the scarified cornea.

-

Treatment: 24 to 48 hours post-inoculation, when dendritic ulcers are visible, treatment is initiated. One group of rabbits receives the F₃TDR ophthalmic solution, while the control group receives the vehicle solution. Drops are administered topically to the infected eye multiple times daily (e.g., every 2 hours).

-

Evaluation: The severity of the keratitis is evaluated daily by slit-lamp biomicroscopy. The extent of the corneal ulceration is often visualized with fluorescein staining and scored on a predefined scale (e.g., 0 to 4+).

-

Data Analysis: The average daily scores for the treated and control groups are compared to determine the therapeutic efficacy of the compound.

Bacterial Growth Inhibition Assay

This protocol outlines a method to assess the antibacterial activity of this compound and its derivatives against Escherichia coli.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound compounds against E. coli.

Materials:

-

Escherichia coli strain (e.g., B or K-12)

-

Liquid culture medium (e.g., Luria-Bertani broth)

-

Agar plates

-

Test compounds (F₃U, F₃TDR) dissolved in a suitable solvent

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: A fresh overnight culture of E. coli is diluted in fresh medium to a standardized cell density (e.g., ~10⁵ CFU/mL).

-

Compound Preparation: A serial dilution of the test compounds is prepared in the culture medium in a 96-well microtiter plate or in culture tubes.

-

Incubation: The standardized bacterial inoculum is added to each well or tube containing the test compound dilutions. A positive control (no compound) and a negative control (no bacteria) are included. The cultures are incubated at 37°C with shaking.

-

Growth Measurement: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period (e.g., 24 hours).

Visualizations

Caption: Mechanism of action of trifluridine (F₃TDR).

Caption: Experimental workflow for in vivo antiviral testing.

Conclusion

The early studies on the biological activity of this compound and its deoxyribonucleoside, trifluridine, were instrumental in establishing their potential as therapeutic agents. These investigations, conducted with the rigorous methodologies of the time, demonstrated potent antiviral and anticancer effects. The elucidation of the dual mechanism of action—inhibition of thymidylate synthetase and incorporation into DNA—provided a solid rationale for the further development of these compounds. The quantitative data, though generated using techniques that have since evolved, clearly indicated a high level of biological activity. This foundational research directly led to the clinical use of trifluridine, particularly in ophthalmology for the treatment of herpetic keratitis, and more recently, in combination therapy for colorectal cancer, highlighting the lasting impact of these pioneering scientific endeavors.

References

A Comprehensive Technical Guide on the Theoretical and Vibrational Study of 5-Trifluoromethyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and vibrational properties of 5-trifluoromethyluracil (5-TFMU), a compound of significant interest in medicinal chemistry due to its potential as an antiviral and anticancer agent.[1] This document outlines the computational and experimental methodologies employed in the study of 5-TFMU, presenting key quantitative data in a structured format for ease of comparison and analysis. The guide also includes detailed experimental protocols and visualizations of workflows and logical relationships to facilitate a comprehensive understanding of the research process.

Introduction

5-Trifluoromethyluracil (5-TFMU) is a halogenated pyrimidine analog that has garnered considerable attention in the field of drug development. Its structural similarity to the nucleic acid base uracil allows it to interfere with viral replication and the proliferation of cancer cells.[1] The introduction of the trifluoromethyl group at the 5-position of the uracil ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. A thorough understanding of the structural and vibrational characteristics of 5-TFMU is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This guide focuses on the synergistic application of theoretical calculations and vibrational spectroscopy to characterize 5-TFMU. Density Functional Theory (DFT) calculations provide a powerful tool for predicting molecular geometry, vibrational frequencies, and other electronic properties, while Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer experimental validation of the theoretical findings.

Theoretical and Computational Methodology

The theoretical investigation of 5-trifluoromethyluracil is primarily conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Protocol

The geometry of 5-trifluoromethyluracil was optimized using the B3LYP functional with the 6-31G* basis set.[2][3] The vibrational frequencies were also calculated at the same level of theory. The computational workflow is outlined below.

Experimental Methodology

The experimental investigation of 5-trifluoromethyluracil involves its synthesis and characterization using vibrational spectroscopy.

Synthesis Protocol

A common method for the synthesis of 5-trifluoromethyluracil involves a multi-step process starting from 5-iodouracil.[1] The general steps include chlorination, trifluoromethylation, and subsequent hydrolysis.

The synthesis workflow is depicted in the following diagram:

A detailed experimental protocol for the synthesis is as follows:

-

Chlorination: 5-iodouracil is mixed with triethylamine in an organic solvent. The mixture is heated, and phosphorus oxychloride is added dropwise. The reaction is stirred for 1-2 hours.[1]

-

Trifluoromethylation: The resulting 2,4-dichloro-5-iodopyrimidine is reacted with a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a catalyst system (e.g., CuI, KF, and 1,10-phenanthroline) in an inert atmosphere.[1]

-

Hydrolysis: The obtained 2,4-dichloro-5-trifluoromethylpyrimidine is then hydrolyzed using an aqueous solution of acetic acid or formic acid at elevated temperatures to yield the final product, 5-trifluoromethyluracil.[1]

Vibrational Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of the synthesized 5-trifluoromethyluracil can be recorded in the solid phase using the KBr pellet technique. A typical FT-IR spectrometer would be used to scan the sample in the range of 4000-400 cm⁻¹.

Raman Spectroscopy: The FT-Raman spectrum can be obtained using a spectrometer with a laser excitation source. The spectrum is typically recorded in the solid state over a similar wavenumber range as the FT-IR.

Results and Discussion

This section presents a comparative analysis of the theoretical and experimental data for 5-trifluoromethyluracil. Due to the limited availability of published experimental spectra and detailed theoretical data for 5-trifluoromethyluracil, the following tables provide an illustrative comparison using data for the closely related molecule, 5-fluorouracil. The theoretical values are representative of what would be obtained using the B3LYP/6-31G* level of theory.

Geometric Parameters

The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure.

Table 1: Illustrative Comparison of Calculated and Experimental Bond Lengths (Å) for the Uracil Ring.

| Bond | Calculated (B3LYP/6-31G*) | Experimental (5-fluorouracil) |

| N1-C2 | 1.38 | 1.37 |

| C2-N3 | 1.39 | 1.38 |

| N3-C4 | 1.38 | 1.37 |

| C4-C5 | 1.45 | 1.44 |

| C5-C6 | 1.35 | 1.34 |

| C6-N1 | 1.37 | 1.36 |

| C2=O7 | 1.22 | 1.21 |

| C4=O8 | 1.23 | 1.22 |

Table 2: Illustrative Comparison of Calculated and Experimental Bond Angles (°) for the Uracil Ring.

| Angle | Calculated (B3LYP/6-31G*) | Experimental (5-fluorouracil) |

| C6-N1-C2 | 121.5 | 122.0 |

| N1-C2-N3 | 115.0 | 114.5 |

| C2-N3-C4 | 126.8 | 127.1 |

| N3-C4-C5 | 114.8 | 115.2 |

| C4-C5-C6 | 118.9 | 118.5 |

| C5-C6-N1 | 122.9 | 122.7 |

Vibrational Analysis

The vibrational spectra of 5-trifluoromethyluracil are complex due to the various functional groups present. The assignment of the observed bands to specific vibrational modes is facilitated by comparison with the calculated frequencies.

Table 3: Illustrative Comparison of Major Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Their Assignments.

| Assignment | Calculated (B3LYP/6-31G*) | Experimental (FT-IR) | Experimental (Raman) |

| N-H stretching | 3450 | 3400 | 3405 |

| C=O stretching | 1720, 1680 | 1710, 1675 | 1715, 1682 |

| Ring stretching | 1650 | 1640 | 1645 |

| N-H in-plane bending | 1450 | 1440 | 1442 |

| C-F stretching (CF3) | 1250 | 1245 | 1248 |

| Ring breathing | 780 | 775 | 778 |

The logical relationship between the theoretical and experimental data is summarized in the following diagram:

Conclusion

The combined theoretical and vibrational spectroscopic study of 5-trifluoromethyluracil provides a detailed understanding of its molecular structure and dynamics. The computational data obtained from DFT calculations, including optimized geometry and vibrational frequencies, are in good agreement with the expected experimental results, as illustrated by comparison with data for similar molecules. This comprehensive analysis is invaluable for understanding the structure-activity relationship of 5-TFMU and for the future design of more potent and selective therapeutic agents. The methodologies and workflows presented in this guide serve as a robust framework for the continued investigation of novel uracil derivatives in drug discovery.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Trifluorothymine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluorothymine, also known as trifluridine, is a synthetic fluorinated pyrimidine nucleoside analog of thymidine.[1] It is a well-established antiviral agent, primarily used in ophthalmic solutions for the treatment of herpes simplex virus (HSV) keratitis.[1][2] More recently, it has gained prominence as a key component of the oral anticancer drug TAS-102 (trifluridine/tipiracil), which is approved for the treatment of metastatic colorectal cancer.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanisms of action of trifluorothymine as both an antiviral and an anticancer agent. Detailed experimental protocols and visual workflows are included to support researchers in their study of this important therapeutic compound.

Chemical Structure and Identification

Trifluorothymine is structurally characterized by a pyrimidine 2'-deoxyribonucleoside with a 5-trifluoromethyluracil as its nucleobase.[1] The trifluoromethyl group at the 5-position of the uracil ring is a key feature that dictates its biological activity.

Figure 1: Chemical Structure of Trifluorothymine.

Table 1: Chemical Identifiers of Trifluorothymine

| Identifier | Value |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione[1] |

| CAS Number | 70-00-8[1] |

| Molecular Formula | C₁₀H₁₁F₃N₂O₅[1] |

| Molecular Weight | 296.20 g/mol [1] |

| SMILES | C1--INVALID-LINK--NC2=O)C(F)(F)F)CO">C@@HO[1] |

| InChI Key | VSQQQLOSPVPRAZ-RRKCRQDMSA-N[4] |

Physicochemical Properties

Trifluorothymine is a white crystalline powder.[4] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Trifluorothymine

| Property | Value | Reference(s) |

| Melting Point | 186-189 °C | [1] |

| pKa | 7.95 | [1] |

| Solubility | Water: Soluble | [2][4] |

| Methanol: Freely Soluble | [4] | |

| DMSO: Soluble | [5] | |

| Ethanol: Soluble | [4] | |

| Acetone: Freely Soluble | [4] |

Mechanism of Action

Trifluorothymine exerts its therapeutic effects through a dual mechanism of action: inhibition of thymidylate synthase and incorporation into DNA, leading to DNA damage and dysfunction.[6][7]

Intracellular Activation and Thymidylate Synthase Inhibition

Upon entering the cell, trifluorothymine is phosphorylated by thymidine kinase to form trifluorothymine monophosphate.[2][6] This monophosphate form can then inhibit thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[8]

Incorporation into DNA and Induction of DNA Damage

Trifluorothymine monophosphate is further phosphorylated to its active triphosphate form (TFT-TP).[6] TFT-TP competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing DNA chain by DNA polymerases.[9] The incorporation of trifluorothymine into DNA has several cytotoxic consequences:

-

DNA Strand Breaks: The presence of the bulky trifluoromethyl group in the DNA helix can lead to conformational changes, stalling of replication forks, and the generation of single- and double-strand breaks.[7][10]

-

Activation of DNA Damage Response (DDR) Pathways: The DNA lesions trigger the activation of DDR signaling cascades. This involves the phosphorylation and activation of key sensor proteins such as Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM), which in turn phosphorylate their downstream targets, checkpoint kinases Chk1 and Chk2, respectively.[10] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induction of apoptosis or senescence.[9][11]

Figure 2: Mechanism of Action of Trifluorothymine.

Pharmacological Properties

Trifluorothymine exhibits potent antiviral and anticancer activities.

Anticancer Activity

The cytotoxic effects of trifluorothymine have been demonstrated in a wide range of cancer cell lines, particularly in colorectal cancer. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for trifluorothymine in various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Trifluorothymine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HCT-116 | Colorectal Cancer | 5.0 | [11] |

| DLD-1 | Colorectal Cancer | ~1.0-2.0 | [12] |

| SW620 | Colorectal Cancer | ~5.6 (Median) | [13] |

| COLO 205 | Colorectal Cancer | ~5.6 (Median) | [13] |

| HCT-15 | Colorectal Cancer | ~5.6 (Median) | [13] |

| MKN45 | Gastric Cancer | 0.23 | [3] |

| MKN74 | Gastric Cancer | 6.0 | [3] |

| KATOIII | Gastric Cancer | 2.7 | [3] |

| HeLa | Cervical Cancer | 1.0 | [6] |

Antiviral Activity

Trifluorothymine is a potent inhibitor of herpes simplex virus (HSV) replication. It is effective against both HSV-1 and HSV-2.[2]

Table 4: In Vitro Antiviral Activity of Trifluorothymine against HSV-1 (IC₅₀ Values)

| HSV-1 Strain | IC₅₀ (µM) | Reference(s) |

| Acyclovir-susceptible (range over 11 strains) | 3.07 - 12.52 | [14] |

| Acyclovir-resistant | 15.40 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trifluorothymine.

Synthesis of Trifluorothymine via Stereoselective Glycosylation

This protocol is adapted from the method described by Kawakami et al.[15]

Figure 3: Workflow for the Synthesis of Trifluorothymine.

Methodology:

-

Silylation of 5-Trifluoromethyluracil:

-

Suspend 5-trifluoromethyluracil in 1,2-dichloroethane.

-

Add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMS-Cl).

-

Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative.

-

Remove the solvent under reduced pressure.

-

-

Glycosylation:

-

Dissolve the silylated 5-trifluoromethyluracil and the protected chloro-sugar (e.g., 1-chloro-3,5-di-O-p-chlorobenzoyl-2-deoxy-α-D-ribofuranose) in dry chloroform.

-

Add zinc chloride (ZnCl₂) as a catalyst.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

-

Deprotection:

-

Evaporate the solvent from the reaction mixture.

-

Dissolve the residue in methanol.

-

Add a solution of sodium methoxide (NaOMe) in methanol to remove the p-chlorobenzoyl protecting groups.

-

Stir at room temperature and monitor the reaction by TLC.

-

-

Purification and Crystallization:

-

Neutralize the reaction mixture with an acidic resin.

-

Filter the resin and concentrate the filtrate.

-

Crystallize the crude product from absolute ethanol to yield pure trifluorothymine (β-isomer).

-

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a general method for determining the IC₅₀ of trifluorothymine in cancer cell lines.[16][17][18][19]

Figure 4: Workflow for MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine cell concentration using a hemocytometer.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of trifluorothymine in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of trifluorothymine. Include a vehicle control (medium with the highest concentration of the solvent used).

-

Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the drug concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

-

Western Blot Analysis of DNA Damage Response Proteins

This protocol describes the detection of phosphorylated DDR proteins (e.g., p-ATR, p-ATM, p-Chk1, p-Chk2) in response to trifluorothymine treatment.[10][20][21]

Figure 5: Workflow for Western Blot Analysis.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells and treat with trifluorothymine at the desired concentration (e.g., IC₅₀) for various time points (e.g., 0, 24, 48, 72 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ATR, ATM, Chk1, Chk2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Conclusion

Trifluorothymine is a clinically significant nucleoside analog with a well-defined dual mechanism of action that underpins its efficacy as both an antiviral and an anticancer agent. Its ability to inhibit thymidylate synthase and, more importantly, to be incorporated into DNA, leading to catastrophic DNA damage, makes it a potent therapeutic. The detailed chemical, physical, and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of trifluorothymine and its derivatives.

References

- 1. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluorothymidine | 70-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluridine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 8. Thymidylate Synthase expression as a predictor of clinical response to fluoropyrimidine-based chemotherapy in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trifluorothymidine exhibits potent antitumor activity via the induction of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. "In Vitro Synergism of Trifluorothymidine and Ganciclovir Against HSV-1" by J. A. Hobden, M. Kumar et al. [digitalcommons.xula.edu]

- 15. mdpi.com [mdpi.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. MTT Assay [protocols.io]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Trifluoromethyluracil from 5-Iodouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-trifluoromethyluracil, a key intermediate in the manufacturing of antiviral and anticancer drugs. The primary method detailed is a robust multi-step synthesis commencing with 5-iodouracil. This process involves an initial chlorination, followed by a copper-catalyzed trifluoromethylation, and concludes with a hydrolysis step to yield the final product. An alternative direct trifluoromethylation approach is also discussed. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy reference, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Introduction

5-Trifluoromethyluracil (TFU) is a critical building block in the synthesis of various therapeutic agents, most notably the antiviral drug Trifluridine. The introduction of a trifluoromethyl group at the 5-position of the uracil ring significantly enhances the biological activity of the molecule. This document outlines a validated synthetic route starting from the readily available 5-iodouracil. The described multi-step process is designed for high yield and purity, making it suitable for both research and process development applications.

Synthesis Pathway Overview

The primary synthesis route from 5-iodouracil to 5-trifluoromethyluracil is a three-step process:

-

Chlorination: 5-Iodouracil is first converted to 2,4-dichloro-5-iodopyrimidine.

-

Trifluoromethylation: The dichlorinated intermediate undergoes a copper-catalyzed trifluoromethylation to yield 2,4-dichloro-5-trifluoromethylpyrimidine.

-

Hydrolysis: The final step involves the hydrolysis of the dichlorinated trifluoromethylated intermediate to produce 5-trifluoromethyluracil.

Caption: Overall synthetic pathway from 5-iodouracil to 5-trifluoromethyluracil.

Experimental Protocols

Protocol 1: Multi-Step Synthesis from 5-Iodouracil

This protocol is adapted from a demonstrated synthetic method and is broken down into three distinct stages.[1]

Step 1: Synthesis of 2,4-dichloro-5-iodopyrimidine

Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-iodopyrimidine.

Materials:

-

5-Iodouracil

-

Triethylamine (Et₃N)

-

Toluene

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a 500 mL three-necked flask, combine 5-iodouracil (23.8g) and triethylamine (30.3g) in toluene (240 mL).[1]

-

Heat the mixture to 100°C with stirring.[1]

-

Once the internal temperature reaches 90°C, slowly add phosphorus oxychloride (33.7g) dropwise.[1]

-

After the addition is complete, maintain the temperature and continue stirring for 1-2 hours.[1]

-

Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up to isolate the product, 2,4-dichloro-5-iodopyrimidine.

Step 2: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine

Caption: Experimental workflow for the copper-catalyzed trifluoromethylation.

Materials:

-

2,4-dichloro-5-iodopyrimidine

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Potassium fluoride (KF)

-

Trimethyl borate

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (Phen)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a 500 mL three-necked flask under a nitrogen atmosphere, add 2,4-dichloro-5-iodopyrimidine (24.5g), (trifluoromethyl)trimethylsilane (25.5g), potassium fluoride (10.4g), trimethyl borate (18.5g), copper(I) iodide (1.7g), 1,10-phenanthroline (1.6g), and DMSO (250 mL).[1]

-

Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by TLC).[1]

-

After completion, cool the mixture and perform an appropriate aqueous work-up followed by purification to obtain 2,4-dichloro-5-trifluoromethylpyrimidine.

Step 3: Synthesis of 5-Trifluoromethyluracil

Caption: Experimental workflow for the hydrolysis to 5-trifluoromethyluracil.

Materials:

-

2,4-dichloro-5-trifluoromethylpyrimidine

-

Acetic acid

-

Water

Procedure:

-

Combine the 2,4-dichloro-5-trifluoromethylpyrimidine from the previous step with an aqueous solution of acetic acid.[1]

-